Arginase inhibitor 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur d'arginase 1 est un inhibiteur puissant des enzymes arginases humaines, ciblant spécifiquement l'arginase I et II. Les enzymes arginases jouent un rôle crucial dans le cycle de l'urée en catalysant l'hydrolyse de la L-arginine en L-ornithine et en urée. L'inhibition de l'arginase a des implications significatives dans divers domaines médicaux, en particulier en thérapie anticancéreuse, car elle peut moduler la réponse immunitaire et affecter la croissance tumorale .

Mécanisme D'action

- Role : ARG1 catalyzes the hydrolysis of arginine to urea and ornithine. It plays a crucial role in regulating cell proliferation, differentiation, and function .

- Resulting Changes : By blocking ARG1, the inhibitor increases intracellular levels of arginine. This has several effects, including reduced cell migration and suppression of epithelial-mesenchymal transition (EMT) in cancer cells .

- Downstream Effects : Reduced arginase activity leads to altered arginine availability, affecting cellular processes like EMT and migration .

- Molecular and Cellular Effects : Inhibition of ARG1 reduces cell migration and promotes EMT. This may have implications for cancer malignancy control .

- Environmental Factors : The compound’s efficacy and stability could be influenced by factors such as pH, temperature, and tissue-specific conditions. However, specific data on this aspect are not provided in the sources .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'inhibiteur d'arginase 1 implique plusieurs étapes, généralement en commençant par la préparation d'un précurseur approprié. Une méthode courante implique l'utilisation d'hexaméthyldisilazide de sodium (NaHMDS) dans le tétrahydrofurane (THF) à -40 °C, suivie de l'ajout d'un iodure d'allyle ou d'un bromure d'alkyle . Les conditions de réaction sont soigneusement contrôlées pour assurer un rendement élevé et une pureté du produit final.

Méthodes de production industrielle : La production industrielle de l'inhibiteur d'arginase 1 peut impliquer des voies synthétiques similaires mais à plus grande échelle. Le processus comprend l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Le produit final est souvent purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour répondre aux normes requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur d'arginase 1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des réactifs comme les halogénures d'alkyle ou les iodures d'allyle en présence d'une base forte telle que le NaHMDS.

Réactions d'oxydation : Peut impliquer des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Utilisent généralement des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution produisent généralement des dérivés alkylés de l'inhibiteur d'arginase 1, tandis que les réactions d'oxydation et de réduction peuvent conduire à diverses formes oxydées ou réduites du composé .

4. Applications de la recherche scientifique

L'inhibiteur d'arginase 1 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier le cycle de l'urée et le métabolisme de l'arginine.

Biologie : Aide à comprendre le rôle de l'arginase dans les fonctions cellulaires telles que la prolifération, la différenciation et la réponse immunitaire.

Médecine : Étudié pour son potentiel en thérapie anticancéreuse, en particulier pour moduler la réponse immunitaire et inhiber la croissance tumorale

5. Mécanisme d'action

L'inhibiteur d'arginase 1 exerce ses effets en se liant au site actif des enzymes arginases, inhibant ainsi leur activité. Cette inhibition entraîne une augmentation des niveaux de L-arginine, ce qui peut améliorer la réponse immunitaire et inhiber la croissance tumorale. Les cibles moléculaires comprennent les enzymes arginases elles-mêmes, et les voies impliquées sont principalement liées au cycle de l'urée et au métabolisme de la L-arginine .

Composés similaires :

OATD-02 : Un autre inhibiteur d'arginase puissant avec des applications similaires en thérapie anticancéreuse.

CB-1158 : Connu pour ses effets antitumoraux immunomédiés.

Nω-hydroxy-nor-L-arginine (nor-NOHA) : Un inhibiteur d'arginase bien étudié avec des applications dans divers modèles de maladies.

Unicité : L'inhibiteur d'arginase 1 est unique en raison de sa forte puissance et de sa spécificité pour l'arginase I et II. Sa capacité à moduler la réponse immunitaire et à affecter la croissance tumorale en fait un outil précieux dans la recherche et la thérapie du cancer. De plus, son accessibilité synthétique et ses conditions de réaction bien définies contribuent à son utilisation répandue dans la recherche scientifique .

Applications De Recherche Scientifique

Arginase inhibitor 1 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the urea cycle and arginine metabolism.

Biology: Helps in understanding the role of arginase in cellular functions such as proliferation, differentiation, and immune response.

Medicine: Investigated for its potential in cancer therapy, particularly in modulating the immune response and inhibiting tumor growth

Comparaison Avec Des Composés Similaires

OATD-02: Another potent arginase inhibitor with similar applications in cancer therapy.

CB-1158: Known for its immune-mediated anti-tumor effects.

Nω-hydroxy-nor-L-arginine (nor-NOHA): A well-studied arginase inhibitor with applications in various disease models.

Uniqueness: Arginase inhibitor 1 is unique due to its high potency and specificity for both arginase I and II. Its ability to modulate the immune response and affect tumor growth makes it a valuable tool in cancer research and therapy. Additionally, its synthetic accessibility and well-defined reaction conditions contribute to its widespread use in scientific research .

Propriétés

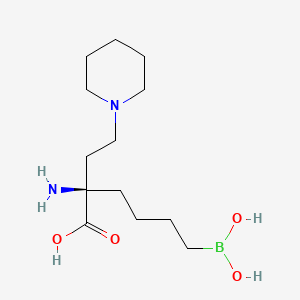

IUPAC Name |

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPILBYRQPOXMV-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

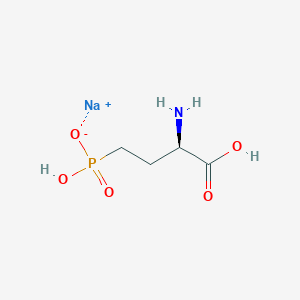

Q1: How does ABH interact with arginase and what are the downstream effects?

A1: While the exact mechanism of interaction isn't detailed in the paper, ABH acts as a competitive inhibitor of arginase. [] This means it likely competes with L-arginine, the natural substrate, for binding to the active site of the enzyme. By inhibiting arginase, ABH prevents the breakdown of L-arginine into L-ornithine and urea. This, in turn, increases the availability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NOS-mediated nonadrenergic noncholinergic (NANC) relaxation in smooth muscle tissues like the internal anal sphincter (IAS). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)